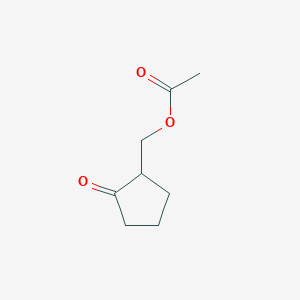
(2-Oxocyclopentyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxocyclopentyl)methyl acetate is an organic compound with the molecular formula C₈H₁₂O₃ It is characterized by a cyclopentanone ring attached to a methyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxocyclopentyl)methyl acetate typically involves a multi-step reaction process:
Step 1: Diethylamino-sulfur trifluoride in dichloromethane under reflux for 72 hours.
Step 2: Sodium hydroxide in water and methanol at 20°C.
Step 3: Jones reagent in acetone at 0-20°C.
Step 4: Sodium azide in sulfuric acid and chloroform at 20-50°C for 54 hours.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (2-Oxocyclopentyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Reactions with nucleophiles to replace the acetate group.
Common Reagents and Conditions:
Oxidation: Jones reagent in acetone.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in sulfuric acid and chloroform.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides.
Aplicaciones Científicas De Investigación
(2-Oxocyclopentyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (2-Oxocyclopentyl)methyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme involved. The pathways and molecular targets are still under investigation, but it is believed to interact with enzymes involved in oxidation and reduction reactions .
Comparación Con Compuestos Similares
Cyclopentanone: Shares the cyclopentanone ring structure.
Methyl acetate: Shares the acetate group.
2-Oxocyclopentyl acetate: Similar structure with slight variations.
Uniqueness: (2-Oxocyclopentyl)methyl acetate is unique due to its combination of a cyclopentanone ring and a methyl acetate group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propiedades
IUPAC Name |
(2-oxocyclopentyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(9)11-5-7-3-2-4-8(7)10/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYHGIVQXLNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














